molecular formula C13H15F2NO3 B2371051 tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate CAS No. 2000011-12-9

tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate

Cat. No.: B2371051
CAS No.: 2000011-12-9
M. Wt: 271.264
InChI Key: JDXZDQKQKKNEAR-UHFFFAOYSA-N
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Description

The compound with the chemical formula FC1=C(C=CC(=C1)F)C(Cnc(OC©©C)=O)=O is a fluorinated aromatic compound. This compound features a benzene ring substituted with fluorine atoms and a functional group containing a carbamate ester. The presence of fluorine atoms in the aromatic ring can significantly alter the compound’s chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Fluorination: The synthesis begins with the fluorination of a benzene derivative. This can be achieved using electrophilic fluorination reagents such as fluorine gas or N-fluorobenzenesulfonimide under controlled conditions.

    Formation of Carbamate Ester: The next step involves the introduction of the carbamate ester group. This can be done by reacting the fluorinated benzene derivative with an isocyanate compound in the presence of a suitable catalyst.

    Final Product Formation: The final step involves the coupling of the fluorinated aromatic compound with the carbamate ester group. This can be achieved through a nucleophilic substitution reaction, where the nucleophile attacks the electrophilic carbon atom in the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aromatic ring or the carbamate ester group is oxidized to form new products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the compound to reduce the functional groups, such as the carbamate ester, to their corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the carbamate ester group are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is used as a probe to study enzyme activity and protein interactions. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, providing valuable insights into biochemical processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the aromatic ring can enhance the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. The carbamate ester group can also participate in covalent bonding with target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler fluorinated aromatic compound with a single fluorine atom on the benzene ring.

    Carbamate Esters: Compounds containing the carbamate ester functional group, such as methyl carbamate and ethyl carbamate.

    Fluorinated Aromatic Compounds: Compounds with multiple fluorine atoms on the aromatic ring, such as hexafluorobenzene and pentafluorobenzene.

Uniqueness

The compound FC1=C(C=CC(=C1)F)C(Cnc(OC©©C)=O)=O is unique due to the combination of fluorine atoms and the carbamate ester group on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and binding affinity to biological targets. These properties make the compound valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXZDQKQKKNEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2000011-12-9
Record name tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate
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